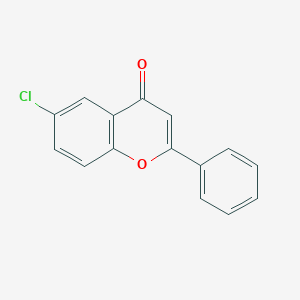

6-Chlorflavon

Übersicht

Beschreibung

6-Chlor-2-phenyl-chromen-4-on ist eine chemische Verbindung, die zur Klasse der Chromen-4-on-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen und pharmakologischen Aktivitäten. Das Chromen-4-on-Gerüst ist eine bedeutende strukturelle Einheit in der medizinischen Chemie und dient als wichtiger Baustein in verschiedenen medizinischen Verbindungen .

Wissenschaftliche Forschungsanwendungen

6-Chlor-2-phenyl-chromen-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Vorläufer für die Synthese komplexerer Moleküle verwendet . In Biologie und Medizin wurde es auf seine potenziellen entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften untersucht . Außerdem wird es in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-2-phenyl-chromen-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. So kann es bestimmte Enzyme oder Rezeptoren hemmen, die an entzündlichen Prozessen beteiligt sind, und so seine entzündungshemmenden Wirkungen entfalten . Die genauen molekularen Zielstrukturen und Signalwege können je nach der jeweiligen untersuchten biologischen Aktivität variieren .

Wirkmechanismus

Target of Action

6-Chloroflavone is known to interact with the GABA receptors , which are the major inhibitory neurotransmitters in our brains . The compound acts as a neutralizing modulator at these receptors .

Mode of Action

6-Chloroflavone can act as a positive or negative allosteric modulator , enhancing or reducing the effect of GABA . This means it can bind to a site on the GABA receptor that is distinct from the active site, and modulate the receptor’s activity by either enhancing or reducing its response to GABA .

Biochemical Pathways

Flavonoids, the class of compounds to which 6-chloroflavone belongs, are known to have multiple effects on the activation of ionotropic receptors for gaba . This ability to influence function via their actions on GABA receptors permits a range of effects of flavonoids, including relief of anxiety, anticonvulsant, analgesic, and sedative actions .

Result of Action

The molecular and cellular effects of 6-Chloroflavone’s action are likely related to its modulation of GABA receptor activity. By acting as a positive or negative allosteric modulator of these receptors, 6-Chloroflavone can influence neuronal excitability and thus have potential effects on mood, anxiety, and other neurological functions .

Biochemische Analyse

Biochemical Properties

Flavones, the class of compounds to which 6-Chloroflavone belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that structurally related flavonoids can have a significant relaxant effect on certain cellular components

Molecular Mechanism

It has been suggested that flavone derivatives can bind with varying affinities to certain biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and characterized using UV-Vis, IR, and 1H-NMR spectral data

Metabolic Pathways

Flavones are known to be involved in a variety of metabolic pathways

Vorbereitungsmethoden

Die Synthese von 6-Chlor-2-phenyl-chromen-4-on kann durch verschiedene Synthesewege erreicht werden. Eine übliche Methode umfasst die Reaktion von 2-Hydroxyacetophenon mit Benzaldehyd in Gegenwart einer Base, gefolgt von Chlorierung . Industrielle Produktionsmethoden beinhalten oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen. So kann die Verwendung grüner Lösungsmittel und Katalysatoren die Effizienz und Nachhaltigkeit des Syntheseprozesses verbessern .

Analyse Chemischer Reaktionen

6-Chlor-2-phenyl-chromen-4-on durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung entsprechender Chinone führen, während Reduktion Hydroxyderivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

6-Chlor-2-phenyl-chromen-4-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. 3-Hydroxy-2-phenyl-4H-chromen-4-on und 6-Chlor-3-hydroxy-2-phenyl-4H-chromen-4-on . Diese Verbindungen teilen ein ähnliches Chromen-4-on-Gerüst, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führen kann.

Eigenschaften

IUPAC Name |

6-chloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 | |

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 6-chloroflavone?

A1: 6-Chloroflavone can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired 6-chloroflavone.

Q2: Has the structure of 6-chloroflavone been confirmed, and what spectroscopic data is available?

A2: Yes, the structure of 6-chloroflavone has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.

Q3: Are there any known applications of 6-chloroflavone derivatives in drug development?

A4: While 6-chloroflavone itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)